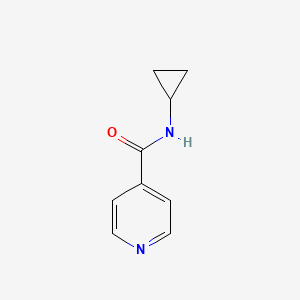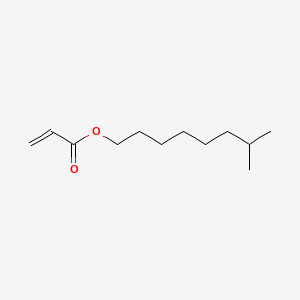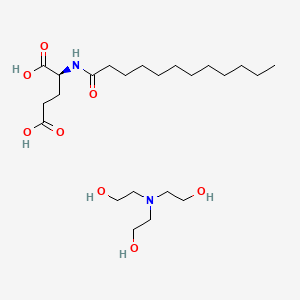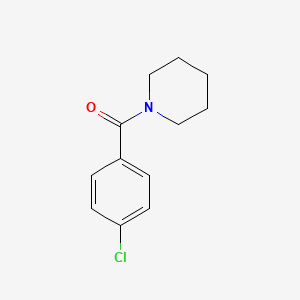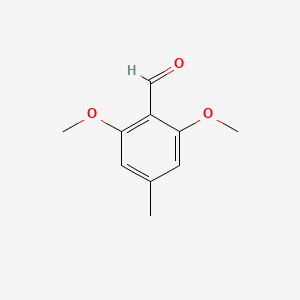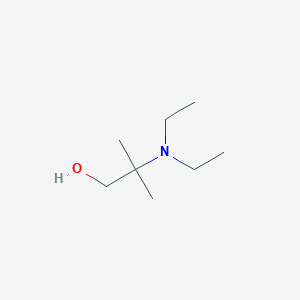
Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Vue d'ensemble
Description
Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate (MAMTTC) is a novel compound which has recently been synthesized and studied for its potential applications in scientific research. MAMTTC is a derivative of thiophene, and is characterized by its unique structure and properties. This compound has been found to possess interesting properties which make it a potential candidate for use in a variety of applications.
Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, like Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate, have been studied for their potential anticancer properties. They are part of a class of compounds that can be designed to interact with specific biological targets, potentially inhibiting the growth of cancer cells .
Organic Electronics: Semiconductors
In the field of organic electronics, thiophene-based molecules are significant for the development of organic semiconductors. Their structural properties allow for efficient charge transport, which is crucial for the fabrication of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Material Science: Corrosion Inhibitors
The industrial application of thiophene compounds includes their use as corrosion inhibitors. The molecular structure of thiophene-based compounds can provide a protective layer on metals, preventing oxidative damage and prolonging material lifespan .
Pharmaceutical Applications: Anti-inflammatory Drugs
Thiophene derivatives are known to exhibit anti-inflammatory effects. Drugs like suprofen, which contain a thiophene framework, are used to reduce inflammation and associated pain .
Anesthetics: Dental Anesthesia
Some thiophene derivatives are utilized in medical settings as anesthetics. For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe due to its effectiveness in blocking voltage-gated sodium channels .
Antimicrobial Agents
The structural diversity of thiophene derivatives allows them to be effective antimicrobial agents. Their ability to disrupt microbial cell processes makes them candidates for treating infections .
Synthesis of Heterocycles
Thiophene derivatives are key intermediates in the synthesis of various heterocyclic compounds. Synthetic methods like the Gewald reaction utilize thiophene derivatives to create aminothiophene derivatives, which are important in medicinal chemistry .
Biological Activity: Kinase Inhibition
Thiophene derivatives have been explored for their role in kinase inhibition, which is a therapeutic target for several diseases. By inhibiting specific kinases, these compounds can modulate cellular processes and have potential applications in treating diseases like cancer .
Mécanisme D'action
Target of Action
The primary targets of Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate are currently unknown. This compound is a derivative of thiophene, which is known to have a wide range of biological activities . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . The exact interactions of this compound with its targets would depend on the specific target proteins and the biochemical context.
Biochemical Pathways
Thiophene derivatives are known to have a variety of biological effects, suggesting that they may interact with multiple pathways
Result of Action
As a thiophene derivative, it may have a range of potential effects, including anti-inflammatory, antimicrobial, and anticancer activities . .
Propriétés
IUPAC Name |
methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-6-10(7-5-8)11-9(2)18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNFHXJWBKXKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352734 | |
| Record name | methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
350997-34-1 | |
| Record name | methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 350997-34-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



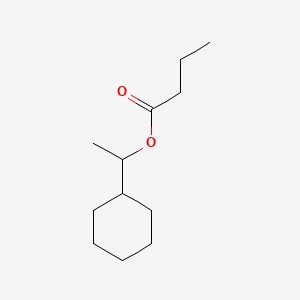
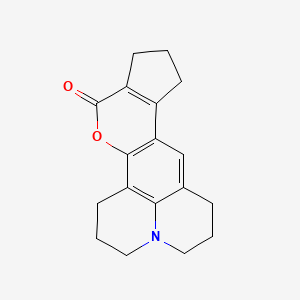
![Pyrazine, 2-[(methylthio)methyl]-](/img/structure/B1593620.png)
